
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two methanesulfonyl groups and two cyano groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves the starting material 4,5-diiodobenzene-1,2-dicarbonitrile. The diiodo compound can be prepared from commercially available phthalimide. The methanesulfonyl groups are introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
化学反応の分析
Types of Reactions
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The methanesulfonyl groups can participate in electrophilic aromatic substitution reactions, while the cyano groups can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile.
Benzene-1,2-dicarbonitrile: Lacks the methanesulfonyl groups but shares the cyano functionalities.
Methanesulfonylbenzene derivatives: Compounds with similar sulfonyl groups but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to the presence of both methanesulfonyl and cyano groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
182296-79-3 |
|---|---|
分子式 |
C10H8N2O4S2 |
分子量 |
284.3 g/mol |
IUPAC名 |
4,5-bis(methylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O4S2/c1-17(13,14)9-3-7(5-11)8(6-12)4-10(9)18(2,15)16/h3-4H,1-2H3 |
InChIキー |
SHYJYWLJMLZSTL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

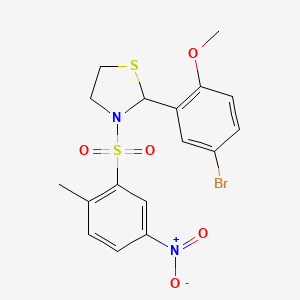
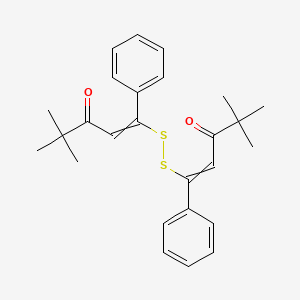

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
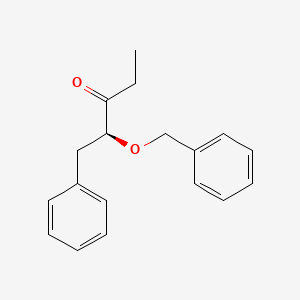
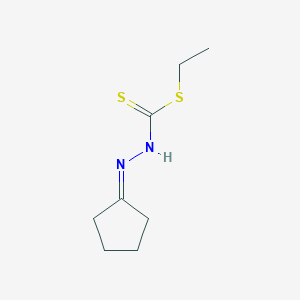
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
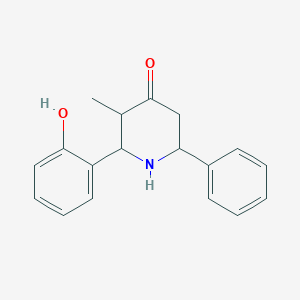
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
